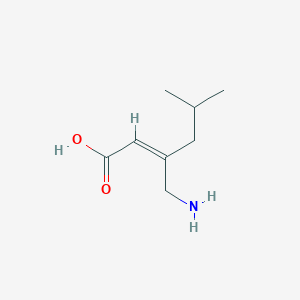
3-(Aminomethyl)-5-methylhex-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-5-methylhex-2-enoic acid is an organic compound that has garnered significant interest in various fields of scientific research This compound is structurally characterized by an amino group attached to a methyl-substituted hexenoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-methylhex-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-isobutylglutaric anhydride with ammonia to form the corresponding amide, which is then hydrolyzed to yield the desired product . Another approach involves the use of acetic anhydride and methyl tert-butyl ether (MTBE) to produce intermediates that are subsequently converted to this compound through a series of reactions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and minimize the use of expensive or environmentally harmful reagents. The use of recoverable reagents and solvents is also emphasized to ensure a more sustainable production process .
化学反応の分析
Types of Reactions
3-(Aminomethyl)-5-methylhex-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-(Aminomethyl)-5-methylhex-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 3-(Aminomethyl)-5-methylhex-2-enoic acid involves its interaction with specific molecular targets and pathways. In the case of its use as an anticonvulsant, the compound binds to voltage-gated calcium channels in the central nervous system, inhibiting the release of excitatory neurotransmitters and thereby reducing neuronal excitability . This action helps in controlling seizures and alleviating neuropathic pain.
類似化合物との比較
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid:
Gamma-aminobutyric acid (GABA): A neurotransmitter that shares structural similarities with 3-(Aminomethyl)-5-methylhex-2-enoic acid and plays a crucial role in inhibitory neurotransmission.
Uniqueness
This compound is unique due to its specific structural features that allow it to interact with molecular targets in a distinct manner. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
(Z)-3-(aminomethyl)-5-methylhex-2-enoic acid |
InChI |
InChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h4,6H,3,5,9H2,1-2H3,(H,10,11)/b7-4- |
InChIキー |
MXAGCKOCUFAWIP-DAXSKMNVSA-N |
異性体SMILES |
CC(C)C/C(=C/C(=O)O)/CN |
正規SMILES |
CC(C)CC(=CC(=O)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



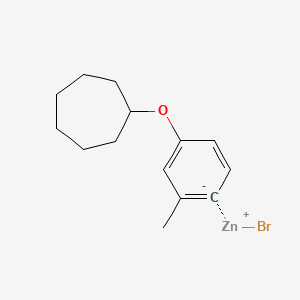


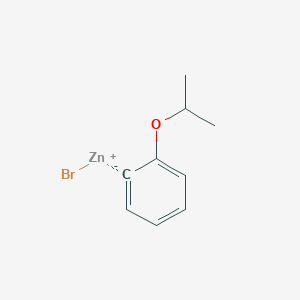
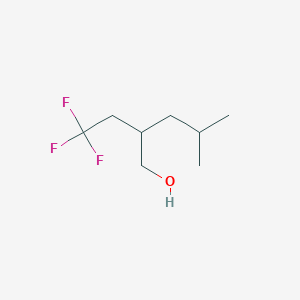
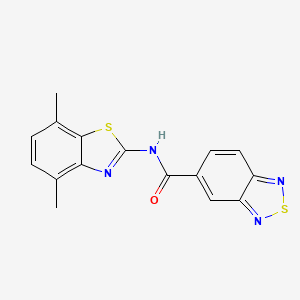
![(R,Z)-3-Amino-N-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)but-2-enamide](/img/structure/B14884114.png)

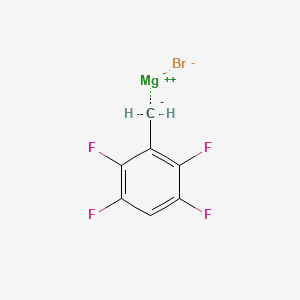
![7-Chloroisothiazolo[4,5-b]pyridine](/img/structure/B14884137.png)
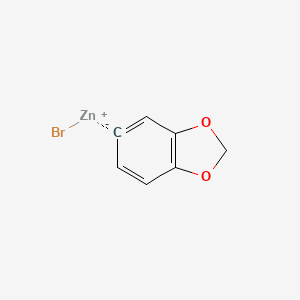
![(5Z)-2-imino-5-[(2-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one](/img/structure/B14884153.png)
![2-Chloro-4-methylpyrido[1,2-e]purine](/img/structure/B14884156.png)
